REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:22][CH3:23])[C:18]=1[CH2:19][CH2:20]C)[C:12]([O:14]C)=O.[CH3:24]COCC>>[CH3:23][O:22][C:17]1[CH:16]=[C:11]([CH:10]=[C:9]([O:8][CH3:7])[C:18]=1[CH:19]([CH3:20])[CH3:24])[CH2:12][OH:14] |f:0.1.2.3.4.5|
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Name
|
methyl 3,5-dimethoxy-4-1-propylbenzoate
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Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)OC)C=C(C1CCC)OC
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at 0° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for an additional hour at room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by slow addition of a saturated Na2SO4 aqueous solution (10 mL) at 0° C
|
Type
|
STIRRING
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Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CO)C=C(C1C(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |